molecular formula C7H10O5 B1361596 1,3-Diacetoxyacetone CAS No. 6946-10-7

1,3-Diacetoxyacetone

Cat. No. B1361596
Key on ui cas rn: 6946-10-7
M. Wt: 174.15 g/mol
InChI Key: PZVCVSQSQHGBNE-UHFFFAOYSA-N
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Patent
US07619101B2

Procedure details

A 3.5 L reactor equipped with a mechanical stirrer, a Pt-100 thermometer and a nitrogen inlet was charged with 127 g (731 mmol) 1,3-diacetoxyacetone, 1.95 L TBME and 309 g (877 mmol) carbethoxymethylene triphenylphosphorane. The solution was refluxed for 5 h, then allowed to cool to RT during 14 h. Then TBME was exchanged with 2.3 L heptane at 40° C./300 mbar and the mixture was stirred overnight at RT before 400 ml toluene was added. The suspension was stirred for 1 h at RT, then 2 h at 0-4° C., filtered, and the filter cake was washed portionwise with totally 600 ml pre-cooled toluene. The combined filtrates were concentrated on a rotatory evaporator at 45° C./10 mbar to give 193 g crude product as reddish oil. This material was dissolved in 200 ml of a heptane/ethyl acetate (3:1) mixture and was chromatographically filtered over a column containing 400 g silica gel 60 using heptane/ethyl acetate (3:1) as the eluent, to give 174 g 4-acetoxy-3-acetoxymethyl-but-2-enoic acid ethyl ester (98% yield; assay: 99.9%) as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
127 g
Type
reactant
Reaction Step One
Name
Quantity
1.95 L
Type
reactant
Reaction Step One
Quantity
309 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
heptane ethyl acetate
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
2.3 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
B(O)(O)[C@H]1N(C([C@@H](N)C(C)C)=O)CCC1.CS(O)(=O)=O.[C:21]([O:24][CH2:25][C:26]([CH2:28][O:29][C:30](=[O:32])[CH3:31])=O)(=[O:23])[CH3:22].CC(OC)(C)C.[C:39]([CH:44]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O:41][CH2:42][CH3:43])=[O:40]>CCCCCCC.C(OCC)(=O)C.C1(C)C=CC=CC=1.CCCCCCC>[CH2:42]([O:41][C:39](=[O:40])[CH:44]=[C:26]([CH2:25][O:24][C:21](=[O:23])[CH3:22])[CH2:28][O:29][C:30](=[O:32])[CH3:31])[CH3:43] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O
Name
Quantity
127 g
Type
reactant
Smiles
C(C)(=O)OCC(=O)COC(C)=O
Name
Quantity
1.95 L
Type
reactant
Smiles
CC(C)(C)OC
Name
Quantity
309 g
Type
reactant
Smiles
C(=O)(OCC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC
Step Three
Name
heptane ethyl acetate
Quantity
200 mL
Type
solvent
Smiles
CCCCCCC.C(C)(=O)OCC
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
2.3 L
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3.5 L reactor equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 5 h
Duration
5 h
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
2 h at 0-4° C., filtered
Duration
2 h
WASH
Type
WASH
Details
the filter cake was washed portionwise with totally 600 ml
TEMPERATURE
Type
TEMPERATURE
Details
pre-cooled toluene
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated on a rotatory evaporator at 45° C./10 mbar
CUSTOM
Type
CUSTOM
Details
to give 193 g crude product as reddish oil
FILTRATION
Type
FILTRATION
Details
was chromatographically filtered over a column
ADDITION
Type
ADDITION
Details
containing 400 g silica gel 60 using heptane/ethyl acetate (3:1) as the eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C=C(COC(C)=O)COC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 174 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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